N-((4-Methylthiazol-2-yl)methyl)-4-(1-phenyl-1H-pyrazol-4-yl)pyrimidin-2-amine
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Overview
Description
“N-((4-Methylthiazol-2-yl)methyl)-4-(1-phenyl-1H-pyrazol-4-yl)pyrimidin-2-amine” is a synthetic organic compound that belongs to the class of heterocyclic compounds These compounds are characterized by the presence of atoms of at least two different elements as members of their rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “N-((4-Methylthiazol-2-yl)methyl)-4-(1-phenyl-1H-pyrazol-4-yl)pyrimidin-2-amine” typically involves multi-step organic reactions. The process may start with the preparation of the individual heterocyclic rings, followed by their sequential coupling.
Synthesis of 4-Methylthiazole: This can be achieved through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.
Synthesis of 1-Phenyl-1H-pyrazole: This can be synthesized via the reaction of hydrazines with 1,3-diketones.
Coupling Reactions: The final step involves the coupling of the synthesized heterocycles with a pyrimidine derivative under specific conditions, such as the use of a base and a suitable solvent.
Industrial Production Methods
Industrial production of such complex compounds often involves optimization of the synthetic routes to improve yield and reduce costs. This may include the use of automated synthesizers, high-throughput screening of reaction conditions, and scale-up processes.
Chemical Reactions Analysis
Types of Reactions
“N-((4-Methylthiazol-2-yl)methyl)-4-(1-phenyl-1H-pyrazol-4-yl)pyrimidin-2-amine” can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Solvents: Common solvents include ethanol, methanol, dichloromethane, and acetonitrile.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of sulfoxides or sulfones, while reduction may yield amines or alcohols.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: May serve as a probe or ligand in biochemical assays.
Industry: Used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of “N-((4-Methylthiazol-2-yl)methyl)-4-(1-phenyl-1H-pyrazol-4-yl)pyrimidin-2-amine” depends on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The pathways involved could include signal transduction, gene expression, or metabolic processes.
Comparison with Similar Compounds
Similar Compounds
N-((4-Methylthiazol-2-yl)methyl)-4-(1-phenyl-1H-pyrazol-4-yl)pyrimidin-2-amine: can be compared with other heterocyclic compounds such as:
Uniqueness
The uniqueness of “this compound” lies in its multi-heterocyclic structure, which may confer specific properties such as enhanced binding affinity, selectivity, or stability in various applications.
Properties
Molecular Formula |
C18H16N6S |
---|---|
Molecular Weight |
348.4 g/mol |
IUPAC Name |
N-[(4-methyl-1,3-thiazol-2-yl)methyl]-4-(1-phenylpyrazol-4-yl)pyrimidin-2-amine |
InChI |
InChI=1S/C18H16N6S/c1-13-12-25-17(22-13)10-20-18-19-8-7-16(23-18)14-9-21-24(11-14)15-5-3-2-4-6-15/h2-9,11-12H,10H2,1H3,(H,19,20,23) |
InChI Key |
CCKMWOUAEXTSBZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CSC(=N1)CNC2=NC=CC(=N2)C3=CN(N=C3)C4=CC=CC=C4 |
Origin of Product |
United States |
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